molecular formula C30H48O3 B602787 3,21-Dihydroxy-14-serraten-16-one CAS No. 24513-51-7

3,21-Dihydroxy-14-serraten-16-one

Cat. No. B602787
CAS RN: 24513-51-7
M. Wt: 456.7 g/mol
InChI Key:
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Description

3,21-Dihydroxy-14-serraten-16-one is a natural triterpenoid found in the herbs of Lycopodium serratum Thunb . It has a molecular formula of C30H48O3 and a molecular weight of 456.7 g/mol .


Molecular Structure Analysis

The molecular structure of 3,21-Dihydroxy-14-serraten-16-one is represented by the formula C30H48O3 . It belongs to the class of compounds known as triterpenoids .


Physical And Chemical Properties Analysis

3,21-Dihydroxy-14-serraten-16-one is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

  • Cytotoxic Activity : Some serratene triterpenoids exhibit cytotoxicity against human cancer cell lines, suggesting potential in cancer treatment (Yan et al., 2012).

  • Inhibition of Candida albicans : Certain compounds show inhibitory effects against Candida albicans secreted aspartic proteases, indicating possible use in antifungal therapies (Zhang et al., 2002).

  • Anti-cholinesterase Activities : Some serratene triterpenoids have been found to inhibit acetylcholinesterase and butyrylcholinesterase, which are enzymes linked to Alzheimer's disease (Liu et al., 2019).

  • Cancer Chemopreventive Activity : Serratane-type triterpenoids have shown inhibitory effects on tumor promotion in mouse skin, suggesting a role in cancer prevention (Tanaka et al., 2003).

  • α-Glucosidase Inhibition : Compounds from this group have demonstrated inhibitory activity against α-glucosidase, an enzyme relevant in diabetes management (Liu et al., 2023).

  • Chemotaxonomy Applications : Serratene triterpenoids in certain species like Pinus merkusii serve as chemotaxonomic biomarkers, aiding in plant identification and classification (Masendra et al., 2018).

  • Spectroscopic Analysis for Structural Elucidation : These compounds have been extensively analyzed using spectroscopic methods, contributing to the understanding of their molecular structure and properties (Tanaka et al., 1995).

  • Isolation and Characterization from Various Plants : Serratene triterpenoids have been isolated and characterized from different plant species, highlighting their widespread occurrence and significance in natural product chemistry (Yan et al., 2009).

Mechanism of Action

Target of Action

3,21-Dihydroxy-14-serraten-16-one is a natural product that has been isolated from Lycopodium clavatum and Huperzia serrata . The primary target of this compound is the protein synthesis machinery within cells . By inhibiting protein synthesis, it can disrupt the normal functioning of cells, particularly those that are rapidly dividing and require high levels of protein production .

Mode of Action

It is known to inhibit protein synthesis . This could involve binding to ribosomes, the cellular structures responsible for protein synthesis, and preventing them from correctly translating mRNA into proteins . The resulting changes include a reduction in the production of proteins necessary for cell growth and division .

Biochemical Pathways

The inhibition of protein synthesis by 3,21-Dihydroxy-14-serraten-16-one affects numerous biochemical pathways. Proteins play a crucial role in virtually all cellular processes, including signal transduction, cell cycle progression, and apoptosis . Therefore, the inhibition of protein synthesis can have widespread effects on cellular function and can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability and therapeutic potential .

Result of Action

The primary result of the action of 3,21-Dihydroxy-14-serraten-16-one is the inhibition of protein synthesis, leading to a decrease in cell growth and division . This can result in the death of rapidly dividing cells, such as cancer cells . Therefore, 3,21-Dihydroxy-14-serraten-16-one may be useful in the treatment of cancer .

Action Environment

The action of 3,21-Dihydroxy-14-serraten-16-one can be influenced by various environmental factors. For example, the pH and temperature of the cellular environment can affect the compound’s stability and efficacy . Additionally, the presence of other molecules, such as proteins or lipids, can also influence the compound’s action .

properties

IUPAC Name

(1S,6R,8R,11R,12S,15S,16R,19R,21R)-8,19-dihydroxy-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-en-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-26(2)21-10-13-28(5)17-18-16-20(31)25-27(3,4)24(33)11-14-29(25,6)19(18)8-9-22(28)30(21,7)15-12-23(26)32/h16,19,21-25,32-33H,8-15,17H2,1-7H3/t19-,21-,22-,23+,24+,25-,28-,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOKAWVKCFUZGK-PLTMNBINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(CC4=CC(=O)C5C(C(CCC5(C4CCC3C2(CCC1O)C)C)O)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC(=O)[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C2)(CC[C@H](C3(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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